2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate
Overview
Description
2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate is a complex organic compound with a unique structure that includes a pyridinium ring, a furyl group, and a difluorophenyl moiety
Preparation Methods
The synthesis of 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The synthetic route often includes the use of reagents such as thioethers and pyridinium salts, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)-5-methylpyridine: This compound has a similar difluorophenyl group but differs in the pyridine ring substitution.
2-(2,4-Difluorophenyl)pyridine: This compound lacks the furyl and oxoethyl groups, making it structurally simpler.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)furan-2-yl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-11-4-5-12(13(19)9-11)15-6-7-16(23-15)14(21)10-24-17-3-1-2-8-20(17)22/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNWYIHEJIAKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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